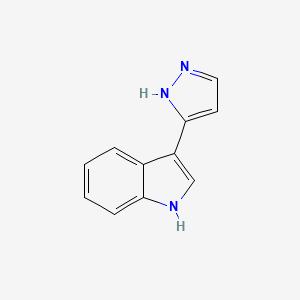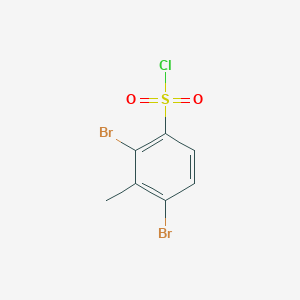
2,4-Dibromo-3-methylbenzenesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-3-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Br2ClO2S and a molecular weight of 348.44 g/mol . This compound is characterized by the presence of two bromine atoms, a methyl group, and a sulfonyl chloride group attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
The synthesis of 2,4-Dibromo-3-methylbenzenesulfonyl chloride typically involves the bromination of 3-methylbenzenesulfonyl chloride. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled conditions to ensure selective bromination at the 2 and 4 positions of the benzene ring . The reaction is typically conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are carefully monitored to ensure consistency and purity of the final product.
Chemical Reactions Analysis
2,4-Dibromo-3-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various amines.
Reduction Reactions: The bromine atoms in the compound can be reduced to form the corresponding 3-methylbenzenesulfonyl chloride. Reducing agents such as zinc dust in the presence of acetic acid are commonly used for this purpose.
Oxidation Reactions: Although less common, the methyl group in the compound can be oxidized to form the corresponding carboxylic acid derivative. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
2,4-Dibromo-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives. It is also employed in the synthesis of complex molecules and as a building block in the development of new chemical entities.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function. It is also used in the development of probes and labels for biological assays.
Medicine: In medicinal chemistry, it is used in the synthesis of potential drug candidates and in the modification of existing pharmaceuticals to improve their properties.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and dyes. It is also employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfone derivatives. The bromine atoms in the compound can also participate in various reactions, such as halogen exchange or reduction, further expanding its reactivity profile.
The molecular targets and pathways involved in the compound’s action depend on the specific application and the nature of the nucleophile or reagent used in the reaction.
Comparison with Similar Compounds
2,4-Dibromo-3-methylbenzenesulfonyl chloride can be compared with other similar compounds, such as:
2,4-Dichloro-3-methylbenzenesulfonyl chloride: This compound has chlorine atoms instead of bromine atoms. It exhibits similar reactivity but may have different physical properties and reactivity profiles due to the presence of chlorine.
2,4-Dibromo-3-nitrobenzenesulfonyl chloride: This compound has a nitro group instead of a methyl group. The presence of the nitro group can significantly alter the compound’s reactivity and applications.
3-Methylbenzenesulfonyl chloride: This compound lacks the bromine atoms and is less reactive in certain types of reactions compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds.
Properties
Molecular Formula |
C7H5Br2ClO2S |
|---|---|
Molecular Weight |
348.44 g/mol |
IUPAC Name |
2,4-dibromo-3-methylbenzenesulfonyl chloride |
InChI |
InChI=1S/C7H5Br2ClO2S/c1-4-5(8)2-3-6(7(4)9)13(10,11)12/h2-3H,1H3 |
InChI Key |
HJZSZXVQHGQLGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Br)S(=O)(=O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


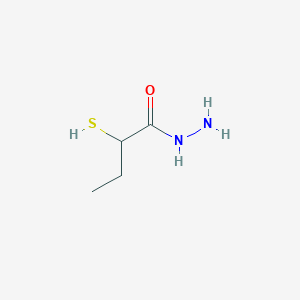
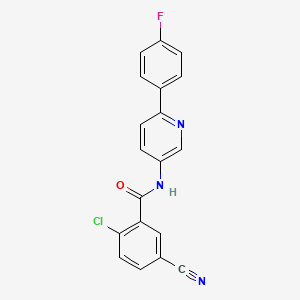

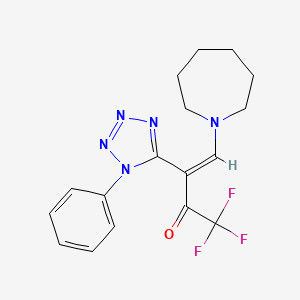
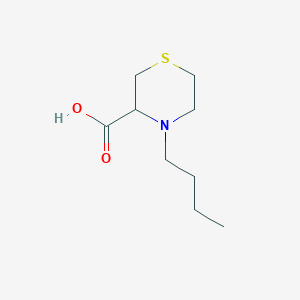
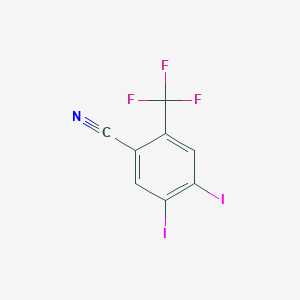
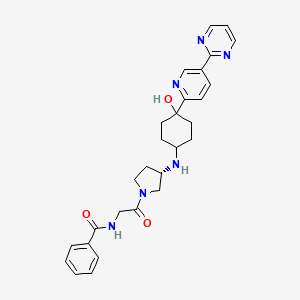
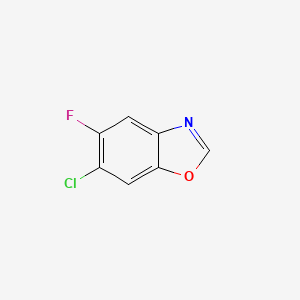
![4-Iodo-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12852504.png)


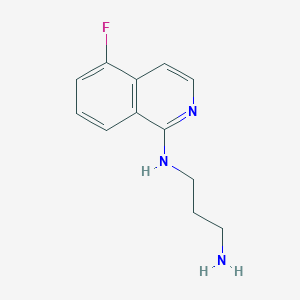
![Butan-2-yl 2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B12852530.png)
